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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973 Get Quote

An Objective Analysis of YM-58790 (BTP2) as a CRAC Channel Inhibitor for Researchers and

Drug Development Professionals.

This guide provides an independent validation of the mechanism of action for YM-58790, also

widely known as BTP2. It compares its performance against other known inhibitors of store-

operated calcium entry (SOCE) and offers detailed experimental data and protocols to support

its primary classification as a potent and selective Ca2+ release-activated Ca2+ (CRAC)

channel blocker.

Mechanism of Action: Inhibition of Store-Operated
Calcium Entry
YM-58790 (BTP2) is recognized as a selective and potent inhibitor of CRAC channels, which

are essential for T-cell activation and proliferation.[1][2] The primary mechanism involves the

blockade of store-operated Ca2+ entry (SOCE).[1][3] SOCE is a crucial Ca2+ signaling

pathway initiated when calcium stores in the endoplasmic reticulum (ER) are depleted.[4][5]

This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and

activate ORAI1, the pore-forming unit of the CRAC channel at the plasma membrane, allowing

extracellular Ca2+ to flow into the cell. YM-58790 directly inhibits this influx.[5]

Independent studies have validated this mechanism, demonstrating that YM-58790 inhibits

Ca2+ influx in various cell types, including Jurkat T cells, following store depletion induced by

agents like thapsigargin or activation of the T-cell receptor.[2][5] Its action is specific to this
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pathway, as it does not interfere with other key Ca2+ signaling mechanisms such as ER Ca2+

release, Ca2+ pumps, or mitochondrial Ca2+ signaling.[2]

// Pathway connections Receptor -> PLC [label="Ligand Binding"]; PLC -> PIP2

[label="Hydrolyzes"]; PIP2 -> IP3; IP3 -> IP3R [label="Binds & Activates"]; IP3R -> ER_Ca

[label="Ca2+ Release"]; ER_Ca -> Ca_Cytosol [style=invis]; // for positioning node

[group=depletion, style=invis]; Depletion_label [label="ER Store Depletion", shape=plaintext,

fontcolor="#EA4335"]; ER_Ca -> Depletion_label [style=invis]; Depletion_label ->

STIM1_inactive [style=invis]; STIM1_inactive -> STIM1_active [label="Conformational

Change"]; STIM1_active -> ORAI1 [label="Binds & Gates"]; Extracellular_Ca -> ORAI1

[label="Influx", dir=back]; ORAI1 -> Ca_Cytosol; Ca_Cytosol -> NFAT [label="Leads to"];

SERCA -> ER_Ca [label="Pumps Ca2+ back", dir=back, style=dashed]; YM58790 -> ORAI1

[label="Inhibits", color="#EA4335", arrowhead=tee];

// Invisible edges for layout Receptor -> PIP2 [style=invis]; PLC -> IP3 [style=invis]; } Caption:

Signaling pathway of Store-Operated Calcium Entry (SOCE) and inhibition by YM-58790.

Comparative Analysis with Alternative SOCE
Inhibitors
YM-58790 (BTP2) is a member of the pyrazole derivative family of CRAC channel inhibitors.[5]

[6] Its performance is best understood when compared to other compounds targeting the same

pathway. The table below summarizes the inhibitory potency (IC50) of YM-58790 and other

notable SOCE inhibitors.
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Compound
Chemical
Class

Target(s)
Reported
IC50

Cell Type Reference

YM-58790

(BTP2)
Pyrazole

CRAC

(ORAI1)

~10 nM - 100

nM

Jurkat, T-

lymphocytes
[2][5]

Synta-66
Imidazole/Pyr

azole

CRAC

(ORAI1)
~1 µM Jurkat T-cells [7]

GSK-7975A -
CRAC

(ORAI1)

Potent

inhibitor
MA104 cells [8]

Pyr3 Pyrazole
CRAC,

TRPC3

IC50 in

agreement

with RBL-2H3

cell data

RBL-2H3

cells
[7]

CM4620 -
CRAC

(ORAI1)

Potent

inhibitor

Breast

Cancer Cells
[9]

Lanthanides

(Gd³⁺)

Trivalent

Cation

CRAC (non-

selective)
34 nM

Smooth

Muscle A7r5
[5][7]

While potent, YM-58790 has been noted to inhibit TRPC3 and TRPC5 channels and facilitate

TRPM4 channels at higher concentrations.[3] However, its selectivity for CRAC channels at low

nanomolar concentrations is well-documented.[2] More recent studies have also highlighted

potential off-target effects on ryanodine receptors (RYRs) in skeletal muscle, though these

effects appear dependent on the method of application (intracellular vs. extracellular).[10][11]

Experimental Protocols
Validation of YM-58790's mechanism relies on robust experimental methods to measure

SOCE. The two primary techniques are fluorescence-based calcium imaging and patch-clamp

electrophysiology.

This is the most common method to quantify SOCE in a cell population.

Principle: The ratiometric fluorescent dye Fura-2 AM is used to measure changes in

intracellular calcium concentration ([Ca2+]i). The ratio of fluorescence emission (~510 nm)
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when excited at 340 nm and 380 nm is proportional to the [Ca2+]i.[4]

Protocol Outline:

Cell Preparation: Plate cells (e.g., Jurkat T-cells, HEK293) on glass coverslips 24-48 hours

before the experiment.

Dye Loading: Load cells with 2-5 µM Fura-2 AM in Hanks' Balanced Salt Solution (HBSS)

for 30-60 minutes at 37°C.[4]

Baseline Measurement: Perfuse cells with a Ca2+-free HBSS (containing EGTA) to

establish a baseline fluorescence ratio.

Store Depletion: Add a SERCA pump inhibitor, such as 1-2 µM thapsigargin, to the Ca2+-

free buffer. This blocks Ca2+ reuptake into the ER, causing a passive leak and a transient

increase in cytosolic Ca2+.[4][12]

Inhibitor Application: Once the [Ca2+]i returns to a stable baseline, perfuse the cells with

the Ca2+-free buffer containing the desired concentration of YM-58790 (or other

inhibitors).

SOCE Induction: Reintroduce Ca2+ (e.g., 2 mM CaCl2) into the extracellular solution. The

subsequent sharp increase in the F340/F380 ratio represents SOCE.[4][13]

Data Analysis: Quantify SOCE by measuring the peak amplitude of the Ca2+ influx or the

area under the curve. Compare the results from inhibitor-treated cells to control (DMSO-

treated) cells to determine the IC50.
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1. Load Cells with Fura-2 AM

2. Perfuse with Ca2+-Free Buffer
(Establish Baseline)

3. Add Thapsigargin (in Ca2+-Free Buffer)
(Deplete ER Stores)

4. Add YM-58790 (or Vehicle Control)

5. Re-add Extracellular Ca2+
(Induce SOCE)

6. Measure F340/F380 Ratio
(Quantify Ca2+ Influx)

Click to download full resolution via product page

This technique provides a direct measurement of the CRAC channel current (ICRAC).

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing

control of the membrane potential and direct measurement of ion currents flowing through

channels.

Protocol Outline:
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Solution Preparation: Use an external solution containing Na+ or Ca2+ as the charge

carrier and an internal pipette solution containing a high concentration of a Ca2+ chelator

(e.g., EGTA or BAPTA) to passively deplete ER stores upon establishing the whole-cell

configuration.[14]

Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

Current Development: Monitor the development of the inwardly rectifying ICRAC over

several minutes as the internal solution diffuses into the cell and depletes the stores.

Voltage Protocol: Apply voltage ramps (e.g., from -100 mV to +100 mV) to determine the

current-voltage (I-V) relationship of ICRAC.[14]

Inhibitor Application: Once a stable ICRAC is established, perfuse the cell with an external

solution containing YM-58790 to observe the inhibition of the current in real-time.

Data Analysis: Measure the current amplitude at a specific negative potential (e.g., -80

mV) before and after inhibitor application to quantify the degree of block.

Conclusion
Independent validation confirms that the primary mechanism of action for YM-58790 (BTP2) is

the potent and selective inhibition of CRAC channels, thereby blocking store-operated calcium

entry. It serves as a valuable pharmacological tool for studying Ca2+ signaling and represents

a foundational compound in the development of therapies for disorders linked to aberrant

CRAC channel activity, such as autoimmune diseases and certain cancers.[5][6][9] When using

YM-58790, researchers should consider its potential for off-target effects at higher

concentrations and select experimental conditions that favor its selectivity for CRAC channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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